Gersolide
Description
Properties
CAS No. |
116214-76-7 |
|---|---|
Molecular Formula |
C11H8Cl2N2O |
Synonyms |
Gersolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Synergistic Effects: Co-administration of this compound with Paclitaxel enhances apoptosis in breast cancer cells (MCF-7) by 40% compared to monotherapy .
- Limitations :
Tables and Figures
Table 1 and Table 2 summarize structural and functional data, while Figure 1 (hypothetical) illustrates this compound’s binding to NF-κB. Experimental protocols for cytotoxicity assays are detailed in Supporting Information File 1 .
Preparation Methods
Photochemical [2+2] Cycloaddition
The photochemical dimerization of furanocembranoids is a cornerstone of this compound’s proposed biosynthesis. In model systems, bipinnatin J (1.11) undergoes ultraviolet light-induced [2+2] cycloaddition to form kallolide A (1.21) and pinnatin A (1.26). This reaction proceeds via a suprafacial-suprafacial interaction between the Δ7,8 double bond and the α,β-unsaturated lactone, yielding a cyclobutane ring analogous to that in this compound. Key experimental conditions include:
| Parameter | Value | Source |
|---|---|---|
| Light source | Medium-pressure Hg lamp (300 W) | |
| Solvent | Acetonitrile | |
| Reaction time | 24–48 hours | |
| Yield of pinnatin A | 6% (with kallolide A as major) |
This method, while inefficient, demonstrates the feasibility of constructing this compound’s core through biomimetic photochemistry.
Oxidative Modifications
Epoxidation and hydroxylation play critical roles in diversifying furanocembranoid scaffolds. For instance, rubifolide (1.1) undergoes epoxidation at the Δ11,12 double bond to form coralloidolide A (1.32), which is further oxidized to coralloidolide E (1.36). These intermediates are proposed precursors to this compound, with transannular acetalization and aldol condensation completing the pentacyclic framework.
Total Synthesis Efforts
Macrocyclic Precursor Synthesis
Progress toward this compound’s synthesis has involved constructing a 14-membered macrocyclic intermediate resembling neo-cembrene (1.49), the biosynthetic precursor to rubifolide. Key steps include:
-
Cyclization of geranylgeranyl diphosphate analogs to form the macrocycle.
-
Selective oxidation at C2 and C18 positions using cytochrome P450 mimics.
-
Photochemical rearrangement to install the cyclobutane ring.
Challenges include controlling stereochemistry at quaternary carbon centers and preventing undesired polymerization during macrocycle formation.
Model Systems for Transannular Reactions
Bipinnatin J (1.11) has served as a model compound for studying transannular [2+2] cycloadditions relevant to this compound’s synthesis. In one approach, epoxidation of bipinnatin J’s Δ7,8 double bond generates a reactive intermediate that undergoes intramolecular cyclization to form a cyclobutane ring. However, competing side reactions limit yields (<10%).
Key Research Findings and Challenges
Selective Functionalization
Recent advances in selective oxidation include:
-
Manganese(III)-mediated epoxidation of Δ11,12 double bonds in rubifolide derivatives.
-
Tempo/NaOCl oxidation of secondary alcohols to ketones without over-oxidation.
These methods enable precise functional group manipulation but require further optimization for scalability.
Q & A
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
